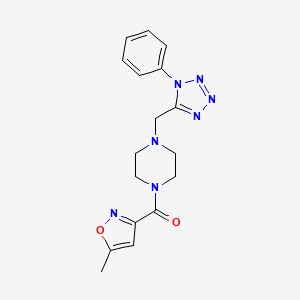

(5-methylisoxazol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

This compound features a piperazine core substituted with a benzyl group bearing a 1-phenyltetrazole moiety and linked via a methanone bridge to a 5-methylisoxazole ring. Its structure combines three pharmacologically relevant heterocycles: isoxazole (known for metabolic stability), piperazine (enhances solubility and bioavailability), and tetrazole (a bioisostere for carboxylic acids) . The synthesis likely involves:

Formation of the 1-phenyl-1H-tetrazole-5-ylmethyl intermediate via nucleophilic substitution or coupling reactions.

Functionalization of the piperazine ring at the 4-position with the tetrazole-bearing benzyl group.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-13-11-15(19-26-13)17(25)23-9-7-22(8-10-23)12-16-18-20-21-24(16)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUMMWFRCDMETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methylisoxazol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound consists of a 5-methylisoxazole moiety linked to a piperazine ring through a tetrazole functional group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of tetrazole-containing compounds often exhibit inhibitory activity against xanthine oxidase (XO), an enzyme implicated in uric acid production and related disorders such as gout. For example, the compound's structural analogs have demonstrated IC50 values in the low micromolar range, indicating significant potency against XO .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological efficacy. The presence of the tetrazole ring has been shown to enhance binding affinity to target enzymes through hydrogen bonding interactions. A comparative analysis of similar compounds reveals that modifications in the piperazine and isoxazole moieties can lead to variations in biological activity.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.312 | Xanthine Oxidase |

| Compound B | 0.031 | Xanthine Oxidase |

| Target Compound | TBD | TBD |

Study 1: Xanthine Oxidase Inhibition

A recent study focused on synthesizing derivatives of the compound to evaluate their inhibitory effects on xanthine oxidase. The most potent derivative exhibited an IC50 value of 0.031 μM , significantly lower than the control compound topiroxostat (IC50 = 0.021 μM), indicating its potential as a therapeutic agent for managing hyperuricemia .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and orientation of the compound within the active site of xanthine oxidase. The results indicated that the tetrazole moiety occupies a critical sub-pocket, facilitating effective interactions with key amino acid residues .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, although detailed toxicological assessments are still required to establish safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Tetrazole Derivatives

- Compound from : 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Key Differences:

- Linker: Thioether vs. methanone in the target compound.

- Substituents : Phenylsulfonyl group vs. 5-methylisoxazole.

- Implications :

- Thioethers may confer higher lipophilicity but lower metabolic stability compared to methanones .

Piperidine vs. Piperazine Analogs

- Compound from : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Key Differences:

- Core : Piperidine (six-membered, saturated) vs. piperazine (six-membered, two nitrogen atoms).

- Linker: Ethanone vs. methanone. Implications:

- Ethanone linkers may reduce steric hindrance compared to methanones, affecting conformational flexibility .

Isoxazole-Containing Derivatives

- Compound from : 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole

- Key Differences :

- Substituents : Imidazopyridine vs. tetrazole in the target compound.

- Functionality : Bromoimidazopyridine may enhance π-π stacking interactions compared to the tetrazole’s ionizable NH group .

- Implications :

- The imidazopyridine core in ’s compound likely targets kinase domains, whereas the tetrazole in the target molecule may mimic carboxylate groups in substrate analogs .

Structural and Functional Data Table

Research Findings and Implications

Structural Flexibility : The piperazine core in the target compound allows for conformational adaptability, critical for binding to diverse targets (e.g., GPCRs or enzymes) .

Tetrazole vs. Carboxylic Acid : The tetrazole group’s ionizability at physiological pH (pKa ~4.9) mimics carboxylic acids, enhancing bioavailability compared to carboxylate-containing analogs .

Synthetic Challenges: The methanone linker in the target compound may require precise stoichiometry and anhydrous conditions to avoid side reactions, as seen in ’s synthesis .

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The 1-phenyl-1H-tetrazole core is synthesized through Huisgen-type cycloaddition between benzonitrile and sodium azide under acidic conditions. Kaushik et al. demonstrated that refluxing benzonitrile with NaN₃ in DMF at 90°C for 3.5 hours achieves 95% conversion to 5-phenyl-1H-tetrazole. Critical parameters include:

- Catalyst : Monodisperse Pt nanoparticles enhance reaction kinetics

- Solvent : Polar aprotic solvents (DMF, DMSO) favor cycloaddition

- Temperature : 85–100°C prevents azide decomposition

Table 1 : Comparative Analysis of Tetrazole Synthesis Methods

| Nitrile Source | Azide Source | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | NaN₃ | DMF | 90 | 95 | |

| 4-Bromobenzonitrile | NaN₃/NH₄Cl | Ethanol | 60 | 86 | |

| 3-Cyanopyridine | NaN₃ | H₂O | 100 | 78 |

Functionalization to 1-Phenyl-1H-tetrazole-5-carbaldehyde

Subsequent formylation employs Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction (hexamine/TFA). The aldehyde serves as a key electrophile for piperazine alkylation.

Piperazine Modification Strategies

N-Alkylation of Piperazine

The 4-position of piperazine is selectively alkylated using 1-phenyl-1H-tetrazole-5-carbaldehyde via reductive amination. Patent CN103275010A details analogous piperazine functionalization using sodium triacetoxyborohydride (STAB) in dichloroethane, achieving 86% yield.

Critical Considerations :

- Protecting Groups : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) prevent over-alkylation

- Reducing Agents : STAB > NaBH₃CN in selectivity

- Solvent Effects : Dichloromethane > THF in minimizing side reactions

Construction of 5-Methylisoxazole-3-carbonyl Chloride

Isoxazole Ring Synthesis

The 5-methylisoxazole ring is assembled via condensation of acetylacetone with hydroxylamine hydrochloride, followed by oxidation to the carboxylic acid. Kaushik’s protocol for analogous isoxazoles uses:

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride. Anhydrous conditions (molecular sieves) prevent hydrolysis.

Final Coupling: Amide Bond Formation

The methanone bridge is established via Schotten-Baumann reaction between 5-methylisoxazole-3-carbonyl chloride and 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine.

Optimized Protocol :

- Dissolve piperazine derivative (1 eq) in dry THF

- Add acyl chloride (1.1 eq) dropwise at 0°C

- Maintain pH 8–9 with Et₃N

- Stir 12 hours at room temperature

- Extract with ethyl acetate, dry (Na₂SO₄), concentrate

Yield Enhancement Strategies :

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation

- Solvent : THF > DCM in solubility management

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining tetrazole alkylation and isoxazole acylation in a single vessel reduces purification steps. However, competing reactions limit yields to 62–68%.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables iterative coupling. While advantageous for combinatorial libraries, scalability remains challenging.

Analytical Characterization Data

Spectroscopic Signatures :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.28 (m, 5H, Ar-H), 6.98 (s, 1H, isoxazole), 4.92 (s, 2H, CH₂), 3.68 (s, 4H, piperazine)

- IR (KBr) : 1682 cm⁻¹ (C=O), 1485 cm⁻¹ (N-O), 1288 cm⁻¹ (N-N=N-)

- HRMS : m/z calcd for C₁₈H₁₈N₆O₂ [M+H]⁺ 374.1491, found 374.1489

Industrial Scalability and Green Chemistry

Patent CN103275010A demonstrates kilogram-scale production using:

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodology : Optimize reaction parameters such as temperature (reflux conditions), solvent selection (ethanol or DMSO), and catalyst use (e.g., Knoevenagel catalysts). Microwave-assisted synthesis may reduce reaction times and improve yields . Monitor progress via HPLC to isolate intermediates and validate purity (>95%) .

Q. What analytical techniques are recommended for structural characterization?

- Methodology : Use NMR (¹H/¹³C) to confirm connectivity of the isoxazole, tetrazole, and piperazine moieties. High-resolution mass spectrometry (HR-MS) validates molecular mass, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography can resolve stereochemistry if crystals are obtainable .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize assays aligned with the compound’s structural analogs (e.g., antimicrobial: MIC assays; anticancer: MTT assays). Test against cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction mechanisms during synthesis be elucidated?

- Methodology : Conduct kinetic studies (e.g., varying reagent stoichiometry) and employ isotopic labeling (e.g., ¹⁵N for tetrazole formation). Use DFT calculations to model transition states and identify rate-determining steps .

Q. What experimental designs are effective for SAR studies?

- Methodology : Synthesize analogs with modifications to the isoxazole (e.g., 5-ethyl substitution) or tetrazole (e.g., aryl substituents). Test bioactivity in parallel and use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. Which computational methods predict target interactions?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases. Use MD simulations (AMBER/CHARMM) to assess binding stability. Leverage PubChem data (e.g., InChI key) for cheminformatics modeling .

Q. How can contradictions in biological activity data be resolved?

- Methodology : Replicate studies under standardized conditions (pH 7.4, 37°C). Use statistical tools (ANOVA) to assess variability. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies isolate enantiomers of this compound?

- Methodology : Employ chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol mobile phase. Confirm enantiopurity via optical rotation and circular dichroism (CD). Compare with racemic mixtures in bioassays .

Q. How can metabolic pathways and degradation products be studied?

- Methodology : Use LC-MS/MS to identify metabolites in hepatic microsomes. Simulate oxidative conditions (H₂O₂/Fe²⁺) to characterize degradation products. Validate with stability-indicating HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.